molecular formula C8H12N2O3 B592357 tert-Butyl oxazol-4-ylcarbamate CAS No. 1314931-66-2

tert-Butyl oxazol-4-ylcarbamate

Cat. No. B592357
CAS RN: 1314931-66-2
M. Wt: 184.195
InChI Key: FHSAVSFTBFWLRS-UHFFFAOYSA-N
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Description

“tert-Butyl oxazol-4-ylcarbamate” is a chemical compound with the molecular formula C8H12N2O3 . It is also known by other names such as “tert-butyl N-(1,3-oxazol-4-yl)carbamate” and "Oxazol-4-yl-carbamic acid tert-butyl ester" .


Molecular Structure Analysis

The molecular structure of “tert-Butyl oxazol-4-ylcarbamate” can be represented by the InChI code 1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-12-5-9-6/h4-5H,1-3H3,(H,10,11) . The Canonical SMILES representation is CC(C)(C)OC(=O)NC1=COC=N1 .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl oxazol-4-ylcarbamate” is 184.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 64.4 Ų .

Scientific Research Applications

Structural Characterization and Synthesis

  • Structural Characterization : The compound has been structurally characterized using advanced spectroscopic techniques, demonstrating its complex structure and potential for further chemical manipulation (Aouine et al., 2016).

  • Synthesis and Scale-Up : Research has been conducted on the practical and scalable synthesis of tert-butyl oxazol-4-ylcarbamate derivatives. This includes studies on the process development and pilot-plant synthesis, emphasizing the compound's relevance in industrial applications, particularly as an intermediate in the manufacture of pharmaceuticals (Li et al., 2012).

  • Catalytic Enantioselective Addition : The compound has been utilized in catalytic enantioselective addition reactions, providing access to quaternary amino acid derivatives. This illustrates its versatility in synthesizing complex organic molecules (Alba et al., 2012).

Molecular Synthesis and Analysis

  • Molecular Synthesis : It plays a critical role in synthesizing intermediate molecules for targeted molecule production, highlighting its importance in the synthetic pathway of complex organic compounds (Zhang et al., 2022).

  • Crystal Structure and Surface Analysis : The compound's crystal structure and surface characteristics have been thoroughly analyzed, revealing detailed insights into its molecular arrangement and interactions, which are crucial for understanding its reactivity and potential applications (El Mestehdi et al., 2022).

properties

IUPAC Name

tert-butyl N-(1,3-oxazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-12-5-9-6/h4-5H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSAVSFTBFWLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=COC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717601
Record name tert-Butyl 1,3-oxazol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl oxazol-4-ylcarbamate

CAS RN

1314931-66-2
Record name tert-Butyl 1,3-oxazol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1,3-oxazol-4-yl)carbamate
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